molecular formula C43H74N2O14 B021755 Spiramycin CAS No. 24916-50-5

Spiramycin

Numéro de catalogue: B021755
Numéro CAS: 24916-50-5
Poids moléculaire: 843.1 g/mol
Clé InChI: ACTOXUHEUCPTEW-OSLILNPBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Spiramycin is typically produced through fermentation using the bacterium Streptomyces ambofaciens. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to produce the antibiotic. The primary drug is then extracted and purified through a series of chemical processes .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation followed by extraction and purification. The process includes:

Analyse Des Réactions Chimiques

Types of Reactions

Spiramycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .

Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Properties:
Spiramycin exhibits notable pharmacokinetic characteristics that influence its application in veterinary and human medicine. A study on chickens revealed that the oral bioavailability of this compound was approximately 77.18%, with a half-life of about 3.97 hours after intravenous administration. This rapid distribution into tissues is significant for effective treatment regimens in poultry, where it showed a correlation between the area under the curve (AUC) and its anti-mycoplasmal activity against Mycoplasma synoviae .

Pharmacodynamic Effects:
The pharmacodynamic modeling demonstrated a strong correlation (R² = 0.9628) between the AUC over 24 hours and the minimum inhibitory concentration (MIC) of this compound against M. synoviae, indicating its effectiveness in reducing bacterial counts significantly .

Clinical Applications

Human Medicine:
this compound is commonly used to treat toxoplasmosis, especially in pregnant women, as it helps reduce the risk of congenital transmission of Toxoplasma gondii. Its efficacy in treating this condition has been well-documented, showing favorable outcomes in preventing fetal complications .

Veterinary Medicine:
In veterinary contexts, this compound is utilized to manage various infections in livestock. Its use has been documented in chickens and pigs, where it effectively controls respiratory infections caused by mycoplasma species . The drug's application in animal husbandry also raises concerns regarding antimicrobial resistance, necessitating careful monitoring of its usage .

Topical Applications

Recent studies have explored the potential for topical applications of this compound, particularly in dermatological contexts. A cell culture study indicated that while this compound could enhance cell viability at lower concentrations over short periods, higher concentrations led to reduced viability after prolonged exposure . This suggests that this compound may be beneficial for short-term applications, such as post-surgical care in procedures like septorhinoplasty, due to its anti-inflammatory properties.

Case Studies

Case Study: Toxoplasmosis Treatment
A clinical trial involving pregnant women treated with this compound demonstrated a significant reduction in fetal infection rates compared to untreated controls. The study highlighted the importance of early intervention with this compound to mitigate risks associated with congenital toxoplasmosis .

Case Study: Veterinary Use
In a controlled trial on poultry, this compound was administered to chickens suffering from respiratory infections. The results showed a marked decrease in clinical signs and bacterial load within 48 hours of treatment, confirming its efficacy as an antimicrobial agent in veterinary medicine .

Summary of Findings

Application AreaKey Findings
Human Medicine Effective against toxoplasmosis; reduces congenital transmission risk
Veterinary Medicine Significant reduction in bacterial infections in livestock
Topical Use Short-term application shows potential benefits; caution required at high doses

Mécanisme D'action

Spiramycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the translocation of peptidyl-tRNA from the acceptor site to the donor site. This inhibition blocks the elongation of the peptide chain, leading to the cessation of protein synthesis and ultimately bacterial cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness of Spiramycin

This compound is unique due to its specific activity against certain parasites, such as Toxoplasma gondii and Cryptosporidium, which are not effectively targeted by other macrolides. Additionally, this compound has a longer post-antibiotic effect and better tissue penetration, making it particularly effective in treating intracellular infections .

Propriétés

Key on ui mechanism of action

The mechanism of action of macrolides has been a matter of controversy for some time. Spiramycin, a 16-membered macrolide, inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1 : 1 stoichiometry. This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates. The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation.I

Numéro CAS

24916-50-5

Formule moléculaire

C43H74N2O14

Poids moléculaire

843.1 g/mol

Nom IUPAC

2-[6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-/m1/s1

Clé InChI

ACTOXUHEUCPTEW-OSLILNPBSA-N

SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

SMILES isomérique

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

SMILES canonique

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

Color/Form

Amorphous

Key on ui other cas no.

8025-81-8

Pictogrammes

Irritant; Health Hazard; Environmental Hazard

Solubilité

Slightly soluble in water
Soluble in most organic solvents

Synonymes

9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V;  Foromacidin A;  Spiramycin A; 

Pression de vapeur

9.9X10-31 mm Hg at 25 °C (est)

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiramycin
Reactant of Route 2
Spiramycin
Reactant of Route 3
Spiramycin
Reactant of Route 4
Spiramycin
Reactant of Route 5
Spiramycin
Reactant of Route 6
Spiramycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.